molecular formula C7H5Cl3O B11724538 2,3,6-Trichlorobenzyl alcohol

2,3,6-Trichlorobenzyl alcohol

Cat. No.: B11724538
M. Wt: 211.5 g/mol
InChI Key: ZEXIZBBXZUAIOR-UHFFFAOYSA-N
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Description

Contextualization of Chlorinated Benzyl (B1604629) Alcohols in Organic Chemistry

Chlorinated benzyl alcohols are a subgroup of aromatic compounds characterized by a benzene (B151609) ring substituted with one or more chlorine atoms and a hydroxymethyl group (-CH₂OH). In organic chemistry, benzyl alcohols, in general, are valuable precursors and intermediates. The conversion of the alcohol group into other functionalities, such as benzyl chlorides, is a fundamental synthetic transformation. organic-chemistry.orgcommonorganicchemistry.com Benzyl chlorides are effective electrophiles used to introduce the benzyl protecting group for alcohols and amines. commonorganicchemistry.com

The chlorination of benzyl alcohols is a key reaction, and various methods have been developed to achieve this transformation under mild and selective conditions. organic-chemistry.orgthieme-connect.com For instance, a rapid and high-yield chlorination of benzylic alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167), a process that is compatible with sensitive functional groups. organic-chemistry.orgthieme-connect.com The presence of chlorine atoms on the benzene ring modifies the molecule's reactivity, electronic properties, and physical characteristics. This makes chlorinated benzyl alcohols, as a class, useful as building blocks in the synthesis of more complex molecules for pharmaceuticals and specialty chemicals. biosynth.comcalpaclab.com The study of their reactions, such as the formation of ethers or substitution products, provides insights into chemical mechanisms. mdpi.com

Significance of 2,3,6-Trichlorobenzyl Alcohol as a Research Subject

This compound is primarily utilized as a research chemical and an organic building block in synthesis. biosynth.comcalpaclab.comsigmaaldrich.com Its specific substitution pattern makes it a useful starting material or intermediate for creating targeted molecules in various chemical studies. biosynth.com

A notable area of research involving this compound is in the study of environmental degradation pathways for pollutants. Specifically, it has been investigated as a transformation product of polychlorinated biphenyls (PCBs). mdpi.comresearchgate.net Ligninolytic fungi, such as Pleurotus ostreatus, are known to degrade or transform various PCB degradation products, including chlorobenzyl alcohols. mdpi.com In one study, 2,4,6-trichlorobenzyl alcohol was among a mixture of chlorobenzyl alcohols incubated with the extracellular liquid of this fungus to observe its biotransformation. mdpi.comresearchgate.net Such research is crucial for understanding the environmental fate of chlorinated pollutants and developing bioremediation strategies.

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its use in research.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₅Cl₃O calpaclab.comsigmaaldrich.comnih.govlookchem.com
Molecular Weight 211.47 g/mol calpaclab.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Appearance Solid fluorochem.co.uk
Melting Point 98-101 °C lookchem.comsigmaaldrich.comsigmaaldrich.com
CAS Number 217479-60-2 calpaclab.comnih.govsigmaaldrich.com

| InChI Key | WKJWKKDGJLKFER-UHFFFAOYSA-N | nih.govsigmaaldrich.comsigmaaldrich.com |

Overview of Current Research Trajectories and Future Directions

Current and future research involving chlorinated organic compounds like this compound is largely driven by the need for effective environmental remediation strategies. The widespread presence of these persistent and bioaccumulative substances in soil and water necessitates the development of new treatment methods. rsc.org

Future research directions include:

Advanced Catalysis: There is a focus on developing efficient and cost-effective catalysts for the degradation of chlorinated volatile organic compounds (CVOCs). rsc.org Manganese-based catalysts, for example, are being explored for their potential in the catalytic oxidation of these compounds. rsc.org

Bioremediation: The use of microorganisms, such as dissimilatory iron-reducing bacteria (DIRB), for the dechlorination of organic pollutants is a promising area. nih.gov Understanding the mechanisms by which fungi and bacteria break down compounds like this compound can lead to enhanced bioremediation technologies. mdpi.comnih.gov

Novel Adsorbents: Research into new materials for the removal of chlorinated compounds from water is ongoing. While traditional materials are effective, novel adsorbents like biochar and metal-organic frameworks (MOFs) are being investigated as potentially more sustainable and efficient alternatives. tandfonline.com

Mechanistic Studies: Further investigation into the transformation pathways of chlorinated compounds in various environmental and laboratory settings will continue to be a key research area. vilniustech.lt This includes studying the by-products of degradation to fully understand the environmental impact.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,4,6-trichloro-1,3,5-triazine
2,4,6-Trichlorobenzyl alcohol
Benzyl alcohol
Benzyl chloride
Chlorobenzyl alcohols
Dimethyl sulfoxide
Manganese

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

(2,3,6-trichlorophenyl)methanol

InChI

InChI=1S/C7H5Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2

InChI Key

ZEXIZBBXZUAIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,3,6 Trichlorobenzyl Alcohol

Synthetic Routes to 2,3,6-Trichlorobenzyl Alcohol

The preparation of this compound can be approached through various methods, ranging from classical chemical procedures to more modern biocatalytic transformations.

Historically, the synthesis of polychlorinated benzyl (B1604629) alcohols has been achieved through multi-step chemical reactions. A common route involves the hydrolysis of a corresponding ester, which is itself prepared from a benzyl halide. For instance, the synthesis of 2,6-dichlorobenzyl alcohol is effectively carried out by first reacting 2,6-dichlorobenzyl chloride with an acetate-forming agent like anhydrous sodium acetate (B1210297) to form the acetate ester. googleapis.com This intermediate is then hydrolyzed, often with a strong base such as sodium hydroxide, to yield the final alcohol product. googleapis.com This two-stage process is often preferred over direct hydrolysis of the benzyl halide to minimize the formation of byproducts like dibenzyl ether. googleapis.comgoogle.com

Another classical approach involves the oxidation of the corresponding toluene (B28343) derivative. google.com However, these oxidation processes can result in mixtures of isomers, making the isolation of pure 2,3,6-trichlorobenzoic acid, a related compound, challenging. google.com The alcohol itself can be an intermediate in the synthesis of other compounds, such as 2,3,6-trichlorobenzyl acetate. surrey.ac.uk

Method Starting Material Key Reagents Intermediate Final Product Reference
Ester Hydrolysis2,3,6-Trichlorobenzyl chloride (hypothetical)1. Acetate-forming agent (e.g., Sodium Acetate) 2. Strong base (e.g., NaOH)2,3,6-Trichlorobenzyl acetateThis compound googleapis.comgoogle.com
Oxidation2,3,6-Trichlorotoluene (B1206156) (hypothetical)Oxidizing agents-This compound google.com

This table presents generalized classical methods based on syntheses of similar compounds.

Biocatalysis offers an alternative pathway for the synthesis of chlorinated benzyl alcohols. Specific microorganisms have demonstrated the ability to transform chlorinated toluenes into their corresponding alcohols. The bacterium Ralstonia sp. strain PS12, which possesses tetrachlorobenzene dioxygenase (TecA) and chlorobenzene (B131634) dihydrodiol dehydrogenase (TecB) enzymes, is capable of acting on various di- and trichlorotoluenes. asm.orgresearchgate.net

Research has shown that for certain substrates, such as 2,3-dichloro- and 2,6-dichlorotoluene, the primary reaction is a monooxygenation of the methyl group, leading to the formation of the respective benzyl alcohols. researchgate.net Specifically, the transformation of 2,4,5-trichlorotoluene (B165455) by these enzymes yields 2,4,5-trichlorobenzyl alcohol as the product of a monooxygenolytic attack. asm.orgresearchgate.net This suggests that a similar biocatalytic monooxygenation of 2,3,6-trichlorotoluene could be a viable route to produce this compound.

Enzyme System Organism Substrate Reaction Type Product Reference
TecA/TecBRalstonia sp. Strain PS122,4,5-TrichlorotolueneMonooxygenation2,4,5-Trichlorobenzyl alcohol asm.orgresearchgate.net
TecA/TecBRalstonia sp. Strain PS122,3-DichlorotolueneMonooxygenation2,3-Dichlorobenzyl alcohol researchgate.net
TecA/TecBRalstonia sp. Strain PS122,6-DichlorotolueneMonooxygenation2,6-Dichlorobenzyl alcohol researchgate.net

This table illustrates enzymatic transformations of related compounds, suggesting a potential pathway for this compound synthesis.

Advances in synthetic chemistry have led to more efficient and selective reaction conditions. The use of phase transfer catalysts, such as quaternary ammonium (B1175870) salts, has been shown to be highly effective in the synthesis of dichlorobenzyl alcohols. googleapis.comgoogle.com These catalysts facilitate the reaction between the water-insoluble benzyl chloride and the aqueous solution of the acetate salt, increasing reaction rates and yields. googleapis.com For example, in the synthesis of 2,6-dichlorobenzyl alcohol from 2,6-dichlorobenzyl chloride, the addition of a phase transfer catalyst during the acetate-forming step leads to high yields (over 95%) and purity. googleapis.com Such methodologies represent a significant improvement over traditional protocols that may require harsh conditions or result in lower yields.

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is characterized by the reactivity of its primary alcohol functional group, which can undergo both oxidation and reduction.

The oxidation of benzyl alcohols is a fundamental transformation in organic chemistry. This compound can be oxidized to form either 2,3,6-trichlorobenzaldehyde (B1582093) or the more fully oxidized 2,3,6-trichlorobenzoic acid, depending on the oxidant and reaction conditions.

An improved method has been developed for the oxidation of polychlorobenzyl alcohols to their corresponding polychlorobenzoic acids using potassium permanganate (B83412) in a pyridine (B92270) solvent. surrey.ac.uk This method provides a direct route to 2,3,6-trichlorobenzoic acid from this compound. surrey.ac.uk The formation of 2,3,6-trichlorobenzoic acid is a key step in the synthesis of various other chemical products. google.com Mild oxidation of related compounds like 2,4-dichlorobenzyl alcohol can yield the corresponding aldehyde, 2,4-dichlorobenzaldehyde. Ligninolytic fungi, such as Pleurotus ostreatus, have also been shown to transform various chlorobenzyl alcohols, although in the case of 2,4,6-trichlorobenzyl alcohol, no decrease in concentration was observed, indicating high recalcitrance to this specific enzymatic system likely due to steric hindrance from the two ortho-chlorine substituents. mdpi.comresearchgate.net

Starting Material Reaction Reagent/Catalyst Product Reference
Polychlorobenzyl AlcoholsOxidationPotassium permanganate / PyridinePolychlorobenzoic Acids surrey.ac.uk
2,4-Dichlorobenzyl alcoholOxidationNot specified2,4-Dichlorobenzaldehyde
2,4,6-Trichlorobenzyl alcoholBiotransformationPleurotus ostreatus extracellular liquidNo reaction mdpi.comresearchgate.net

Substitution Reactions on the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for chemical modification. These reactions involve the replacement of the hydroxyl group or its hydrogen, leading to the formation of various derivatives such as esters, ethers, and halides. The reactivity of this group is modulated by the electronic and steric effects of the trichlorinated benzene (B151609) ring. The presence of a chlorine atom at the ortho position (C2) can introduce steric hindrance, potentially impeding the approach of bulky reagents to the benzylic carbon or the hydroxyl oxygen.

Common substitution reactions involving the hydroxyl group include:

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent to form esters.

Conversion to Alkyl Halides: Treatment with hydrohalic acids (like HBr) or other halogenating agents (such as thionyl chloride, SOCl₂) can replace the hydroxyl group with a halogen atom.

Ether Synthesis: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to form ethers, although this method can be competitive with elimination reactions.

While specific studies detailing these reactions on this compound are not extensively documented in peer-reviewed literature, the principles are based on well-established alcohol chemistry. The table below outlines these general transformations.

Table 1: General Substitution Reactions on the Hydroxyl Group
Reaction TypeTypical ReagentsProduct ClassNotes
EsterificationCarboxylic Acid (R-COOH) + Acid Catalyst; or Acyl Chloride (R-COCl) + BaseEster (Cl₃C₆H₂CH₂OCOR)Coupling agents like those used in Yamaguchi esterification, such as 2,4,6-trichlorobenzoyl chloride, are effective for forming esters from sterically hindered alcohols. nih.govwikipedia.orgnumberanalytics.com
HalogenationThionyl Chloride (SOCl₂); or Phosphorus Tribromide (PBr₃)Benzyl Halide (Cl₃C₆H₂CH₂X)These reactions convert the alcohol into a more reactive benzyl halide, a versatile intermediate for further nucleophilic substitutions. google.com
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (Cl₃C₆H₂CH₂OR)The formation of the alkoxide in the first step is crucial. The reaction is most effective with primary alkyl halides to avoid elimination side reactions.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The aromatic ring of this compound is heavily substituted, which significantly dictates its susceptibility and regioselectivity towards further substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and orientation of this substitution are governed by the existing substituents. msu.edu For this compound, the substituents are three chlorine atoms and a hydroxymethyl group (-CH₂OH).

Directing Effects:

Hydroxymethyl group (-CH₂OH): This group is weakly deactivating due to the inductive effect of the oxygen atom and is also an ortho, para-director. scribd.com

Analysis of Available Positions: The ring has two unsubstituted positions: C4 and C5.

Position C4: This position is para to the -CH₂OH group, ortho to the -Cl at C3, and meta to the -Cl atoms at C2 and C6. It receives activating resonance effects from the -CH₂OH group and the chlorine at C3.

Position C5: This position is meta to the -CH₂OH group, ortho to the -Cl at C6, and meta to the -Cl at C3.

The combination of deactivating groups makes further electrophilic substitution on this compound challenging, requiring harsh reaction conditions. Steric hindrance from the flanking chlorine atoms at C2 and C6 further impedes the approach of an electrophile. If a reaction were to occur, the C4 position would be the most likely site of substitution due to the combined para-directing influence of the primary activating group (-CH₂OH) and the ortho-directing influence of the C3-chlorine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group (typically a halide) on the ring by a nucleophile. This reaction is uncommon for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pubmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the three electron-withdrawing chlorine atoms and the weakly electron-withdrawing -CH₂OH group activate the ring for nucleophilic attack. Any of the three chlorine atoms could potentially serve as a leaving group.

Analysis of Potential Leaving Groups:

Attack at C2 (replacing C2-Cl): The intermediate negative charge is stabilized by the chlorine atom at C6 (para) and the -CH₂OH group (ortho). This provides strong stabilization.

Attack at C3 (replacing C3-Cl): The intermediate charge is stabilized by the chlorine at C2 (ortho).

Attack at C6 (replacing C6-Cl): The intermediate charge is stabilized by the chlorine atom at C2 (para) and the -CH₂OH group (ortho). This also provides strong stabilization.

The presence of multiple electron-withdrawing groups makes SNAr plausible on this molecule. The chlorine atoms at positions 2 and 6 are particularly activated due to the ortho, para relationship with other stabilizing groups. Therefore, under suitable conditions with a strong nucleophile (e.g., -OH, -OR, -NH₂), this compound could undergo nucleophilic aromatic substitution, likely at the C2 or C6 position. byjus.com

Table 2: Aromatic Substitution Reaction Analysis
Reaction TypeKey FactorsPredicted Outcome
Electrophilic Aromatic Substitution (EAS)- All substituents are deactivating.
  • Significant steric hindrance at available sites.
  • Directing effects from -CH₂OH (para) and -Cl (ortho, para).
  • Reaction is difficult and requires harsh conditions. Substitution, if successful, is predicted to occur at the C4 position.
    Nucleophilic Aromatic Substitution (SNAr)- Ring is activated by three electron-withdrawing Cl atoms.
  • Stabilization of Meisenheimer complex by ortho/para substituents.
  • Reaction is plausible with strong nucleophiles. Substitution of a chlorine atom at C2 or C6 is most likely due to strong resonance stabilization of the intermediate.

    Table of Mentioned Compounds

    Table 3: List of Chemical Compounds
    Compound Name
    This compound
    2,3,6-Trichlorobenzaldehyde
    2,3,6-Trichlorobenzyl chloride
    2,4,6-Trichlorobenzoyl chloride
    Sodium borohydride
    Thionyl chloride
    Phosphorus tribromide
    Sodium hydride

    Derivatives and Analogues of 2,3,6 Trichlorobenzyl Alcohol: Synthesis and Reactivity

    Synthesis of Substituted 2,3,6-Trichlorobenzyl Alcohol Derivatives

    The hydroxyl group of this compound serves as a key functional handle for the synthesis of various derivatives through reactions such as esterification, etherification, and the formation of halogenated and heterocyclic adducts.

    Esterification and Etherification Reactions

    Esterification:

    This compound can be readily converted to its corresponding esters through reaction with acid chlorides or carboxylic acids under appropriate conditions. A common method involves reacting the alcohol with an acid chloride in the presence of a base like pyridine (B92270) in a solvent such as benzene (B151609). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester and a hydrochloride salt of the base. For instance, the reaction of 2-methoxy-3,6-dichlorobenzyl alcohol with various acid chlorides has been shown to produce the corresponding esters in good yields. google.com

    A particularly notable esterification method is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to activate a carboxylic acid, forming a mixed anhydride. nih.govwikipedia.orgnumberanalytics.com This highly reactive intermediate then readily reacts with an alcohol, such as a substituted benzyl (B1604629) alcohol, in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired ester under mild conditions. nih.govnumberanalytics.com This method is valued for its high yields and compatibility with a wide range of functional groups. nih.gov

    Etherification:

    The synthesis of ethers from this compound can be achieved through various methods. One approach involves the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

    A chemoselective method for the etherification of benzyl alcohols, including those with electron-withdrawing groups, utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org This reaction proceeds through a carbocation intermediate and selectively targets the benzylic hydroxyl group, leaving other types of hydroxyl groups intact. organic-chemistry.org While benzyl alcohols with electron-donating groups react efficiently, substrates with electron-withdrawing groups, such as the trichlorinated analogue, may require longer reaction times and result in lower yields. organic-chemistry.org

    Formation of Halogenated Benzylic Derivatives

    The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding benzyl halide. This transformation is typically achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). For example, reacting 3,4,5-trichlorobenzyl alcohol with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) results in the formation of 3,4,5-trichlorobenzyl chloride. googleapis.com Similarly, treatment of 2,3,5,6-tetrachlorobenzene-1,4-dimethanol with phosphorus tribromide in benzene can be used to synthesize the corresponding benzylic bromide. google.com These halogenated derivatives are versatile intermediates for further synthetic transformations.

    Furthermore, the aromatic ring of this compound can potentially undergo further halogenation under specific conditions, although the existing electron-withdrawing chlorine atoms would make such electrophilic aromatic substitution reactions challenging.

    Heterocyclic Adducts and Conjugates of this compound

    The reactivity of this compound and its derivatives allows for the synthesis of various heterocyclic adducts. A prominent example is the use of 2,4,6-trichlorobenzyl alcohol in the synthesis of 1,2,3-triazole derivatives. scielo.brscispace.com This typically involves a multi-step sequence starting with the conversion of the alcohol to a more reactive intermediate.

    One common strategy involves the mesylation of the alcohol using methanesulfonyl chloride in the presence of a base like triethylamine. scielo.br The resulting 2,4,6-trichlorobenzyl methanesulfonate (B1217627) is a good leaving group and can be readily displaced by sodium azide (B81097) to form 2,4,6-trichlorobenzyl azide. scielo.brresearchgate.net This azide can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, with a terminal alkyne to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivative. scielo.brscispace.com This modular approach allows for the synthesis of a library of triazole-containing compounds with diverse functionalities. scielo.br

    Stereochemical Aspects of this compound Derivatives

    While this compound itself is achiral, the introduction of a stereocenter can occur during the synthesis of its derivatives. This is particularly relevant in reactions where the benzylic carbon becomes a stereogenic center.

    For instance, in the catalytic enantioselective sulfinyl transfer reaction, a prochiral sulfinyl chloride can react with an alcohol in the presence of a chiral catalyst, such as a cinchona alkaloid, to produce a chiral sulfinate ester. acs.org Research has shown that the reaction of tert-butanesulfinyl chloride with 2,4,6-trichlorobenzyl alcohol, catalyzed by quinidine, can yield the corresponding sulfinate ester with high enantiomeric excess. acs.org This demonstrates that the stereochemical outcome of reactions involving derivatives of this compound can be controlled through the use of chiral catalysts. acs.orgacs.orgacs.orgresearchgate.net

    The stereochemistry of the starting materials and the reaction mechanism play a crucial role in determining the stereochemistry of the final product. In reactions proceeding through an SN2 mechanism, an inversion of configuration at a chiral center is typically observed. Conversely, reactions involving carbocation intermediates (SN1 mechanism) may lead to racemization or a mixture of stereoisomers, unless influenced by a chiral environment.

    Structure-Reactivity Relationships in this compound Analogues

    The reactivity of this compound and its analogues is significantly influenced by the electronic and steric effects of the substituents on the benzene ring.

    Electronic Effects: The three chlorine atoms on the benzene ring are strongly electron-withdrawing groups. This has several consequences for the reactivity of the molecule:

    Acidity of the Hydroxyl Group: The electron-withdrawing nature of the chlorine atoms increases the acidity of the benzylic proton of the alcohol compared to unsubstituted benzyl alcohol.

    Reactivity towards Electrophiles: The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution.

    Stability of Intermediates: The electron-withdrawing groups can destabilize carbocation intermediates that may form at the benzylic position during SN1-type reactions. This can lead to slower reaction rates or favor alternative reaction pathways, such as SN2 mechanisms. For example, in the chemoselective etherification of benzyl alcohols, substrates with electron-withdrawing groups require longer reaction times. organic-chemistry.org

    Steric Effects: The chlorine atom at the 2-position (ortho to the benzyl group) introduces significant steric hindrance around the reaction center. This steric bulk can hinder the approach of nucleophiles or reagents to the benzylic carbon and the hydroxyl group, potentially slowing down reaction rates.

    The following table summarizes the key reactions and conditions for the synthesis of various derivatives of substituted benzyl alcohols, including analogues of this compound.

    Reaction TypeStarting MaterialReagentsProductYield (%)Reference
    Esterification2-Methoxy-3,6-dichlorobenzyl alcoholDichloroacetyl chloride, Pyridine, Benzene2-Methoxy-3,6-dichlorobenzyl dichloroacetate46.7 google.com
    Esterification2-Methoxy-3,6-dichlorobenzyl alcohol2-Methyl-4-chlorophenoxyacetyl chloride, Pyridine, Benzene2-Methoxy-3,6-dichlorobenzyl 2-methyl-4-chlorophenoxyacetate- google.com
    EtherificationBenzyl alcohols2,4,6-Trichloro-1,3,5-triazine, DMSO, Methanol/EthanolBenzyl methyl/ethyl ethersModerate to High organic-chemistry.org
    Halogenation3,4,5-Trichlorobenzyl alcoholThionyl chloride, DMF3,4,5-Trichlorobenzyl chloride- googleapis.com
    Mesylation4-Fluorobenzyl alcoholMethanesulfonyl chloride, Triethylamine, Dichloromethane4-Fluorobenzyl methanesulfonate95 scielo.br
    Azidation4-Fluorobenzyl methanesulfonateSodium azide, DMSO4-Fluorobenzyl azide91 scielo.br
    Cycloaddition (CuAAC)4-Fluorobenzyl azidePent-4-yn-1-ol, CuSO₄·5H₂O, Sodium ascorbate1-(4-Fluorobenzyl)-4-(4-hydroxybutyl)-1H-1,2,3-triazole71 scielo.br

    Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

    Nuclear Magnetic Resonance Spectroscopy for 2,3,6-Trichlorobenzyl Alcohol

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.

    ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The two aromatic protons would appear as a pair of doublets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling constants would be influenced by the positions of the three chlorine atoms on the benzene (B151609) ring. The benzylic methylene (CH₂) protons would likely present as a singlet, or a doublet if coupled to the hydroxyl proton, in the range of 4.5 to 5.0 ppm. The hydroxyl (-OH) proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The addition of deuterium (B1214612) oxide (D₂O) would lead to the disappearance of the hydroxyl proton signal due to hydrogen-deuterium exchange, a common method for its confirmation.

    ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would show seven distinct signals, one for each of the seven carbon atoms in the molecule, assuming no accidental equivalence of chemical shifts. The carbon of the benzylic alcohol (CH₂OH) group is expected to resonate in the range of 60-65 ppm. The six aromatic carbons would appear in the typical downfield region for aromatic compounds, between approximately 120 and 145 ppm. The carbons directly bonded to chlorine atoms will have their chemical shifts significantly influenced by the electronegativity of the chlorine.

    Predicted ¹H NMR Data for this compound
    Proton Predicted Chemical Shift (ppm)
    Aromatic-H7.0 - 8.0 (two doublets)
    Methylene-H (CH₂)~4.7 (singlet)
    Hydroxyl-H (OH)Variable (broad singlet)
    Predicted ¹³C NMR Data for this compound
    Carbon Predicted Chemical Shift (ppm)
    Aromatic C-Cl~130 - 140
    Aromatic C-H~125 - 130
    Aromatic C-CH₂OH~140 - 145
    Methylene C (CH₂)~60 - 65

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound and its Metabolites

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, MS analysis would confirm its molecular weight and provide characteristic fragments that can be used for its identification.

    The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of three chlorine atoms, this peak would be accompanied by isotopic peaks ([M+2]⁺, [M+4]⁺, [M+6]⁺) in a characteristic ratio, which is a definitive indicator of the number of chlorine atoms in the molecule.

    Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of the hydroxyl group, the entire hydroxymethyl group, and cleavage of the aromatic ring. For this compound, significant fragments would likely arise from the loss of a chlorine atom ([M-Cl]⁺), hydrogen chloride ([M-HCl]⁺), and the CH₂OH group. The analysis of metabolites of this compound, which could include the corresponding aldehyde or carboxylic acid (2,3,6-trichlorobenzoic acid), would also be amenable to MS analysis, often after derivatization to increase volatility. lookchem.comnih.govnih.gov

    Predicted Mass Spectrometry Fragmentation Data for this compound
    Fragment Predicted m/z
    [M]⁺210, 212, 214, 216
    [M-Cl]⁺175, 177, 179
    [M-CH₂OH]⁺179, 181, 183

    X-ray Crystallography for Solid-State Structural Resolution of this compound

    X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

    Chromatographic Techniques for Purity Assessment and By-product Identification

    Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the identification of by-products or impurities in a sample of this compound.

    Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

    In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. This allows for the positive identification of the main component and any impurities by comparing their retention times and mass spectra to those of known standards or library data. This technique is highly sensitive and can be used to detect trace levels of by-products from the synthesis of this compound, such as other isomers of trichlorobenzyl alcohol or related chlorinated compounds. nih.gov

    Typical GC-MS Parameters for Chlorinated Benzyl Alcohol Analysis
    Parameter Condition
    GC Column Capillary column (e.g., DB-5ms)
    Injector Temperature ~250 °C
    Oven Program Temperature gradient (e.g., 100 to 280 °C)
    Carrier Gas Helium
    Ionization Mode Electron Ionization (EI)
    Detector Mass Spectrometer

    High-performance liquid chromatography (HPLC) is another powerful separation technique that is complementary to GC. It is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. For the analysis of this compound, reversed-phase HPLC is a common and effective approach.

    In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. HPLC can be used to quantify the purity of this compound and to resolve it from potential impurities with different polarities. lookchem.comgoogleapis.com

    Typical HPLC Parameters for Chlorinated Benzyl Alcohol Analysis
    Parameter Condition
    HPLC Column C18 reversed-phase
    Mobile Phase Acetonitrile/Water or Methanol/Water gradient
    Flow Rate ~1.0 mL/min
    Detection UV at a specific wavelength (e.g., 220 nm)
    Injection Volume 10-20 µL

    Environmental Fate and Biotransformation Pathways of 2,3,6 Trichlorobenzyl Alcohol Non Clinical

    Microbial and Enzymatic Biotransformation of 2,3,6-Trichlorobenzyl Alcohol

    The biotransformation of chlorinated aromatic compounds is a key area of environmental research, as it determines their persistence, potential for bioaccumulation, and the formation of secondary metabolites. This section focuses on the role of microorganisms and their enzymes in the degradation of this compound.

    A thorough review of available scientific literature reveals a lack of studies specifically investigating the fungal degradation of this compound. While research exists on the transformation of other chlorobenzyl alcohol isomers by ligninolytic fungi, such as Pleurotus ostreatus, which utilize extracellular enzymes to oxidize these compounds, no such data has been published for the 2,3,6-trichloro isomer. Therefore, specific fungal degradation mechanisms, transformation products, and degradation rates for this compound remain uncharacterized.

    Table 1: Fungal Degradation of this compound

    Fungal SpeciesDegradation RateTransformation IntermediatesReference
    No Data AvailableNo Data AvailableNo Data AvailableN/A

    There is no specific information available in peer-reviewed literature concerning the bacterial metabolism of this compound. Studies on related compounds, such as the transformation of chlorinated toluenes by bacteria like Ralstonia sp., have identified pathways involving the formation of chlorobenzyl alcohols as intermediates. However, these studies did not include 2,3,6-trichlorotoluene (B1206156) or its corresponding alcohol. Consequently, the metabolic pathways, key bacterial strains, and transformation intermediates involved in the breakdown of this compound are currently unknown.

    Table 2: Bacterial Transformation of this compound

    Bacterial StrainMetabolic PathwayTransformation IntermediatesReference
    No Data AvailableNo Data AvailableNo Data AvailableN/A

    Consistent with the lack of microbial degradation studies, no research has been published that identifies or characterizes specific enzymes responsible for the biotransformation of this compound. While enzymes such as laccases, manganese peroxidases, and dioxygenases are known to be involved in the degradation of other chlorinated aromatic compounds, their activity and efficacy specifically towards this compound have not been investigated.

    Table 3: Enzymes Involved in this compound Biotransformation

    EnzymeSource OrganismTransformation ReactionReference
    No Data AvailableNo Data AvailableNo Data AvailableN/A

    Abiotic Degradation Mechanisms in Environmental Matrices

    Abiotic processes, including photolysis and hydrolysis, can be significant pathways for the transformation of chemical compounds in the environment. This section addresses the non-biological degradation mechanisms of this compound.

    An extensive search of scientific databases and environmental reports yielded no studies on the photolytic degradation of this compound. The susceptibility of this compound to direct or indirect photodegradation by natural sunlight in air, water, or on soil surfaces has not been documented. Therefore, its photolytic half-life and the identity of any resulting photoproducts are unknown.

    Table 4: Photolytic Degradation of this compound

    Environmental MatrixLight SourceHalf-LifeDegradation ProductsReference
    No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableN/A

    There is no available data from studies investigating the hydrolytic stability of this compound. The rate at which this compound may be transformed via hydrolysis under varying pH conditions (acidic, neutral, and alkaline) has not been determined. As a result, its persistence against hydrolytic degradation in aqueous environments remains unquantified.

    Table 5: Hydrolytic Stability of this compound

    pHTemperature (°C)Half-LifeHydrolysis ProductsReference
    No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableN/A

    Environmental Mobility and Persistence in Aquatic and Terrestrial Systems

    Limited information is publicly available regarding the environmental mobility and persistence of this compound. The environmental behavior of this specific isomer has not been extensively studied, and as a result, empirical data on its sorption to environmental solids and volatilization potentials are scarce.

    Sorption to Environmental Solids

    The tendency of a chemical to attach to soil or sediment particles, a process known as sorption, is a critical factor in determining its mobility in the environment. This property is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

    There is a significant lack of experimental data concerning the sorption of this compound to soil and sediment. While information for the related compound, 2,3,6-trichlorobenzoic acid, is available, it is important to note that the difference in the functional group (an alcohol versus a carboxylic acid) will significantly influence its environmental behavior. For instance, the estimated Koc for 2,3,6-trichlorobenzoic acid is 65, suggesting high mobility in soil. nih.gov However, this value cannot be directly extrapolated to this compound.

    Similarly, a study on another related compound, 2-chlorobenzyl alcohol, indicated that sorption is influenced by factors such as pH. cabidigitallibrary.org However, without specific studies on this compound, its sorption characteristics remain largely uncharacterized.

    Table 1: Sorption Data for this compound and Related Compounds (Note: Data for this compound is not available)

    CompoundKoc (L/kg)Mobility ClassificationSource
    This compound Data Not Available--
    2,3,6-Trichlorobenzoic acid65 (Estimated)High nih.gov

    Volatilization Potentials from Environmental Compartments

    Volatilization is the process by which a chemical transforms from a liquid or solid state into a gas, which affects its distribution in the environment. This potential is often indicated by the compound's vapor pressure and Henry's Law constant.

    A search for "trichlorobenzyl alcohol" with the CAS number 58208-71-2, which represents an unspecified isomer, yielded a calculated vapor pressure of 0.00197 mmHg at 25°C. lookchem.com However, it is not confirmed if this value pertains to the 2,3,6- isomer.

    For context, the volatilization half-life from a model pond for p-chlorobenzyl chloride, which can hydrolyze to p-chlorobenzyl alcohol, is estimated to be around 3.3 days, a process that is influenced by adsorption to sediment. nih.gov This information on a related, but structurally different, compound illustrates the type of data needed for a comprehensive assessment, which is currently unavailable for this compound.

    Table 2: Volatilization Potential Data for this compound and Related Compounds (Note: Data for this compound is not available)

    CompoundVapor Pressure (mmHg @ 25°C)Henry's Law Constant (atm·m³/mol)Volatilization PotentialSource
    This compound Data Not AvailableData Not Available--
    2,3,6-Trichlorobenzoic acid5.5 x 10⁻⁴ (Estimated)Data Not AvailableLow from dry soil nih.gov
    Trichlorobenzyl alcohol (isomer unspecified)0.00197 (Calculated)Data Not Available- lookchem.com

    Applications of 2,3,6 Trichlorobenzyl Alcohol in Chemical Synthesis and Materials Science

    2,3,6-Trichlorobenzyl Alcohol as a Synthetic Precursor in Organic Chemistry

    This compound is a halogenated aromatic alcohol that serves as a versatile precursor in various synthetic applications. Its structure, featuring a reactive hydroxyl group and a polychlorinated benzene (B151609) ring, allows for its use in the construction of more complex molecules, including those with biological activity or specific material properties.

    Intermediate in the Synthesis of Agrochemicals

    While detailed synthetic pathways are often proprietary, the structural relationship between this compound and certain herbicides suggests its role as a key intermediate. The herbicide Fenac (2,3,6-trichlorophenylacetic acid) is a notable example. herts.ac.ukepa.gov The synthesis of such phenylacetic acid derivatives can potentially involve the oxidation of the corresponding benzyl (B1604629) alcohol. The 2,3,6-trichloro substitution pattern is crucial for the herbicidal activity of these compounds, which act as auxin mimics, disrupting plant growth. herts.ac.uk The related compound, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), is also a known herbicide, further highlighting the importance of this specific chlorination pattern in agrochemical development. herts.ac.ukwikipedia.orgnih.gov

    Additionally, esters derived from this compound, such as 2,3,6-trichlorobenzyl trichloroacetate, are noted for their use as intermediates in the production of herbicides. lookchem.com The reactivity of the alcohol group allows for esterification, creating derivatives that can be further modified or used directly. Research into the synthesis of novel 1,2,3-triazole derivatives with potential phytotoxic activity has also utilized 2,4,6-trichlorobenzyl alcohol, a positional isomer, indicating the general utility of trichlorinated benzyl alcohols in creating new agrochemical candidates. scielo.brscispace.com

    Building Block for Pharmaceutical Intermediates

    The use of halogenated benzyl alcohols as building blocks extends to the pharmaceutical industry. While specific examples directly citing the 2,3,6-isomer are limited in public literature, the general class of polychlorinated benzyl alcohols is valuable in medicinal chemistry. The chlorine atoms on the benzene ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

    For instance, related structures like 2-bromo-3,5-dichlorobenzyl alcohol serve as intermediates for more complex pharmaceutical agents, with derivatives showing potential antifungal activity. The conversion of benzyl alcohols to benzyl chlorides is a key step in many syntheses, as seen in the preparation of chirally deuterated and protected tyrosine, a complex amino acid derivative. nih.gov This transformation makes the benzylic position more susceptible to nucleophilic substitution, a fundamental reaction in building pharmaceutical scaffolds. The general reactivity of benzyl alcohols allows for their incorporation into diverse molecular frameworks, making them useful starting materials in the synthesis of potential therapeutic agents. diva-portal.org

    Application in Protective Group Chemistry

    In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.org Benzyl ethers are a common choice for protecting alcohol (hydroxyl) groups due to their relative stability under various conditions and the availability of reliable methods for their removal. organic-chemistry.orguwindsor.ca

    The benzyl group is typically introduced by reacting the alcohol with a benzyl halide under basic conditions (Williamson ether synthesis) or by using an acid-catalyzed reaction with a reagent like benzyl trichloroacetimidate. organic-chemistry.org While the unsubstituted benzyl group is most common, substituted benzyl ethers, such as those with chloro-substituents, can be used to fine-tune the stability and cleavage conditions of the protecting group. The electron-withdrawing nature of the chlorine atoms on the aromatic ring can alter the reactivity of the benzyl group, potentially making it more stable to certain oxidative conditions or influencing the conditions required for deprotection, which is often achieved through catalytic hydrogenation. organic-chemistry.orguwindsor.ca Although direct documentation for the 2,3,6-trichlorobenzyl group is not widespread, the principles of protective group chemistry suggest its potential utility where specific stability requirements are needed.

    Utilization of this compound in the Development of Specialty Chemicals

    The unique electronic and steric properties imparted by the trichlorinated aromatic ring make this compound a candidate for the development of various specialty chemicals, including polymers and functional organic molecules.

    Polymeric Materials Development

    Benzyl alcohol and its derivatives can undergo polymerization under acidic conditions to form poly(phenylenemethylene)s (PPMs). kpi.ua These reactions involve the self-condensation of the alcohol, where the hydroxyl group of one molecule reacts with the aromatic ring of another, eliminating water. The resulting polymers are known for their thermal stability and electrical properties. u-szeged.hu

    Research has shown that benzyl alcohol can be polymerized using catalysts like anhydrous hydrogen fluoride, sulfuric acid, or zeolites. kpi.uau-szeged.hu The properties of the resulting polymer, such as molecular weight and solubility, are influenced by the reaction conditions and the structure of the starting monomer. kpi.ua While much of the research has focused on unsubstituted benzyl alcohol or its monochlorinated or methylated derivatives, the principles can be extended to polychlorinated versions like this compound. u-szeged.hutandfonline.com The presence of multiple chlorine atoms on the benzene ring would be expected to significantly influence the polymerization process and the final properties of the polymer, such as flame retardancy, chemical resistance, and dielectric constant. The alcohol can also act as a chain-terminating agent in the production of other polymers like polyesters, controlling the polymer's molecular weight. patsnap.com

    Functional Ligands and Reagents

    The structure of this compound allows it to be a precursor for functional molecules used as ligands in coordination chemistry or as specialized reagents. The hydroxyl group can be readily converted into other functionalities, such as halides or ethers, which can then be used to construct more elaborate molecules.

    For example, the conversion of a benzyl alcohol to a benzyl chloride or bromide creates a reagent capable of alkylating various nucleophiles. google.com This is a fundamental step in synthesizing ligands that can coordinate to metal ions. Ligands containing aromatic rings are crucial in the development of catalysts and functional materials. While specific research on ligands derived from this compound is not prominent, related structures are employed. For example, N,2-dihydroxybenzamide, which features a hydroxyl group ortho to an amide, is a known ligand for titanium (IV), forming complex oxo-clusters. mdpi.com The synthesis of such complex molecules often relies on simple, functionalized aromatic precursors. The transformation of chlorinated toluenes (which can be formed by reduction of benzyl alcohols) by microorganisms often involves enzymes that can act on a range of chlorinated substrates, indicating the biochemical potential of these compounds as well. nih.gov

    Theoretical and Computational Chemistry Studies of 2,3,6 Trichlorobenzyl Alcohol

    Quantum Chemical Modeling and Electronic Structure Analysis

    A formal investigation into the electronic structure of 2,3,6-trichlorobenzyl alcohol would necessitate quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would yield crucial information about the molecule's geometry, orbital energies, and electronic properties.

    Key parameters that would be determined include:

    Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

    Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability.

    Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

    Natural Bond Orbital (NBO) Analysis: This analysis provides information about the delocalization of electron density and the nature of the bonding within the molecule, including hyperconjugative interactions.

    Without specific studies on this compound, no data for these parameters can be provided.

    Computational Approaches to Structure-Reactivity Relationships

    The relationship between the structure of this compound and its chemical reactivity could be explored using computational methods. This typically involves calculating various molecular descriptors and correlating them with reactivity.

    Relevant descriptors that would be calculated include:

    Local Reactivity Descriptors: Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, which identify the specific atoms within the molecule that are most susceptible to attack by electrophiles or nucleophiles.

    A comparative study with other chlorinated benzyl (B1604629) alcohol isomers would be necessary to establish clear structure-reactivity relationships. Currently, no such comparative computational analysis for this compound is available.

    Molecular Dynamics Simulations and Conformational Analysis

    To understand the dynamic behavior and conformational preferences of this compound, molecular dynamics (MD) simulations would be required. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions.

    A comprehensive conformational analysis would involve:

    Potential Energy Surface Scan: Systematically rotating the flexible dihedral angles of the molecule (e.g., the C-C-O-H and C-Ar-C-O angles) to identify all possible low-energy conformations (conformers).

    Boltzmann Population Analysis: Calculating the relative energies of the identified conformers to determine their populations at a given temperature. This reveals the most prevalent shapes of the molecule.

    Solvent Effects: Performing MD simulations in different solvents to understand how the environment influences the conformational equilibrium and the interactions of the molecule with its surroundings.

    As no specific MD simulations or detailed conformational analyses for this compound have been published, it is not possible to provide data on its conformational landscape or dynamic properties.

    Conclusion and Future Research Directions

    Summary of Key Academic Findings on 2,3,6-Trichlorobenzyl Alcohol

    A thorough review of available academic literature reveals a significant scarcity of specific research focused on the chemical biology of this compound. While information exists for related compounds such as 2,4-dichlorobenzyl alcohol and 2,4,6-trichlorobenzyl alcohol, which are known for their antiseptic properties, dedicated studies on the 2,3,6-trichloro isomer are not readily found in prominent scientific databases. This lack of specific data indicates that the biological effects and mechanisms of action of this compound remain largely uncharacterized within the scientific community.

    Identification of Knowledge Gaps in the Chemical Biology of this compound

    The absence of dedicated research on this compound highlights several critical knowledge gaps in its chemical biology. These gaps represent significant opportunities for future investigation and a deeper understanding of this compound.

    Key Identified Knowledge Gaps:

    Mechanism of Action: There is a complete lack of information regarding the molecular mechanisms through which this compound may exert biological effects. It is unknown whether it targets specific proteins, disrupts cell membranes, or has other modes of action, unlike some of its isomers which have been studied for their antiseptic properties. drugbank.comwikipedia.org

    Metabolic Pathways: The metabolic fate of this compound in biological systems has not been elucidated. Research is needed to understand how it is absorbed, distributed, metabolized, and excreted in various organisms.

    Biological Targets: The specific cellular and molecular targets of this compound are currently unknown. Identifying these targets is crucial for understanding its potential pharmacological or toxicological profile.

    Comparative Biology with Isomers: While other chlorinated benzyl (B1604629) alcohol isomers have been investigated, there is no comparative research to understand how the specific 2,3,6-chlorination pattern influences its biological activity relative to other isomers like 2,4-dichlorobenzyl alcohol or 2,4,6-trichlorobenzyl alcohol. drugbank.comnih.gov

    Potential for Bioactivity: The potential for this compound to act as an antimicrobial, antifungal, or other bioactive agent has not been systematically explored.

    Proposed Avenues for Future Academic Inquiry and Research Development

    To address the significant knowledge gaps surrounding this compound, a structured and multi-faceted research approach is necessary. The following avenues for future academic inquiry are proposed:

    Proposed Research Directions:

    In Vitro Screening for Bioactivity: Initial studies should involve broad in vitro screening of this compound against a diverse panel of microorganisms, including bacteria and fungi, to assess its potential as an antimicrobial agent. This would provide a foundational understanding of its biological activity spectrum.

    Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent research should focus on elucidating the mechanism of action. This could involve studies on cell membrane integrity, enzyme inhibition assays, and other relevant cellular and molecular biology techniques.

    Metabolism and Toxicological Profiling: In vivo and in vitro studies using model organisms or cell cultures are essential to determine the metabolic pathways and potential toxicity of this compound. This would be a critical step in assessing its safety profile.

    Comparative Isomer Studies: A direct comparative study of the biological activities and mechanisms of action of this compound with its more well-studied isomers, such as 2,4-dichlorobenzyl alcohol and 2,4,6-trichlorobenzyl alcohol, would provide valuable insights into the structure-activity relationships of this class of compounds. drugbank.comnih.gov

    Synthesis and Analog Development: Depending on the outcomes of initial bioactivity screening, there may be an opportunity for the synthesis of analogs of this compound to explore how modifications to the chemical structure impact its biological effects.

    By pursuing these research avenues, the scientific community can begin to fill the existing knowledge void and build a comprehensive understanding of the chemical biology of this compound.

    Q & A

    Q. Basic

    • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact (WGK 3 hazard level) .
    • Ventilation : Use fume hoods due to potential respiratory irritation.
    • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and anhydrides .

    What are the challenges in achieving regioselective synthesis of polychlorinated benzyl alcohols?

    Advanced
    Regioselectivity is hindered by:

    • Halogen exchange : Competing reactions during Friedel-Crafts chlorination.
    • Steric effects : Ortho-substitution is disfavored; use directing groups (e.g., -NO₂) to steer chlorination .
    • Reduction side reactions : Over-reduction of intermediates (e.g., benzaldehyde to toluene). Mitigate with controlled NaBH₄ addition at 0°C .

    Which analytical chromatographic methods are suitable for quantifying benzyl alcohol derivatives in complex mixtures?

    Q. Basic

    • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/water (70:30 v/v) at 1 mL/min .
    • GC-FID : Optimize for high-boiling compounds (oven temp: 150–250°C) .

    Notes

    • Data Limitations : Direct evidence on this compound is scarce; answers are inferred from dichloro/trifluoro analogs.
    • Methodological Gaps : Experimental validation for 2,3,6-specific properties (e.g., bioactivity, regioselectivity) is recommended.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.